Chiral Purity vs. Racemic Mixtures
The (S)-enantiomer of 3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride is commercially available with a minimum chiral purity of 95% (AKSci) or 97% (Beyotime), as certified by the vendors . In contrast, the racemic mixture of the 2-oxo analog 3-amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6) is the standard commercial offering with no chiral specification . For CNS target engagement where stereochemistry dictates binding kinetics (e.g., KAT II irreversible inhibition), the defined (S)-configuration is critical; the (R)-enantiomer of the 2-oxo analog (CAS 25263-70-1) has been reported to exhibit significantly reduced or altered biological activity [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 95% (S)-enantiomer (AKSci); 97% (S)-enantiomer (Beyotime) |
| Comparator Or Baseline | Racemic 3-amino-3,4-dihydroquinolin-2(1H)-one: no chiral specification; (R)-2-oxo analog: distinct biological profile |
| Quantified Difference | Minimum 95% enantiomeric excess vs. undefined stereochemistry |
| Conditions | Vendor Certificate of Analysis; literature reports on enantiomer-specific KAT II inhibition |
Why This Matters
Stereochemistry directly influences target binding affinity and off-target profiles; procurement of the defined (S)-enantiomer ensures reproducible pharmacological data.
- [1] Pharos. (R)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one. NIH. Ligand Information. View Source
